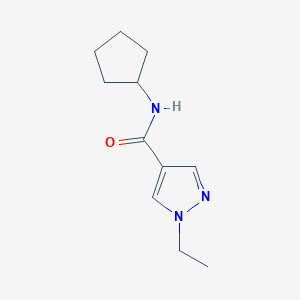
N-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxamide, also known as CYCLOPS, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a potent and selective inhibitor of the protein kinase enzyme, glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. The inhibition of GSK3β by CYCLOPS has been shown to have a number of important effects on cellular function, making it a promising tool for exploring the mechanisms underlying a wide range of biological processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxamide involves the inhibition of GSK3β, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. GSK3β is known to phosphorylate a number of important substrates, including glycogen synthase, tau protein, and β-catenin. The inhibition of GSK3β by this compound leads to the dephosphorylation of these substrates, which can have a number of important effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of GSK3β. Inhibition of GSK3β can lead to a number of important effects on cellular function, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. Additionally, the inhibition of GSK3β by this compound has been shown to reduce the accumulation of Aβ plaques in the brain, which is an important hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxamide in lab experiments is its high selectivity for GSK3β. This makes it a useful tool for investigating the specific role of GSK3β in a variety of cellular processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a useful tool for in vivo studies.
One limitation of using this compound in lab experiments is its relatively high cost and complexity of synthesis. Additionally, the inhibition of GSK3β by this compound can have a number of off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for the use of N-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxamide in scientific research. One promising area of research is the investigation of the role of GSK3β in cancer biology. It has been shown that GSK3β is involved in the regulation of a number of important signaling pathways that are dysregulated in cancer cells. Additionally, this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the protein kinase enzyme, GSK3β. The inhibition of GSK3β by this compound has been shown to have a number of important effects on cellular function, making it a promising tool for exploring the mechanisms underlying a wide range of biological processes. While there are some limitations to the use of this compound in lab experiments, it remains a valuable tool for investigating the role of GSK3β in a variety of cellular processes.
Scientific Research Applications
N-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxamide has been used extensively in scientific research to investigate the role of GSK3β in a variety of cellular processes. One of the most important applications of this compound has been in the study of neurodegenerative diseases, such as Alzheimer's disease. It has been shown that the inhibition of GSK3β by this compound can reduce the accumulation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, this compound has been used to investigate the role of GSK3β in the regulation of insulin signaling, which is important in the development of type 2 diabetes.
properties
IUPAC Name |
N-cyclopentyl-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-14-8-9(7-12-14)11(15)13-10-5-3-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLFUMCTKZGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B4728995.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)butanamide](/img/structure/B4728998.png)

![2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide](/img/structure/B4729002.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B4729010.png)
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4729019.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729024.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4729026.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)

![2-[(1,3-benzoxazol-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4729083.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4729094.png)